4-(Aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride
CAS No.: 2172600-93-8
Cat. No.: VC5333644
Molecular Formula: C7H10ClNO2S
Molecular Weight: 207.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2172600-93-8 |
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Molecular Formula | C7H10ClNO2S |
Molecular Weight | 207.67 |
IUPAC Name | 4-(aminomethyl)-5-methylthiophene-2-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C7H9NO2S.ClH/c1-4-5(3-8)2-6(11-4)7(9)10;/h2H,3,8H2,1H3,(H,9,10);1H |
Standard InChI Key | VFDURYDWXWRPEQ-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(S1)C(=O)O)CN.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
The molecular formula of 4-(aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride is C₇H₁₀ClNO₂S, with a molecular weight of 207.68 g/mol . The IUPAC name reflects its substitution pattern: a thiophene ring with a carboxylic acid (-COOH) at position 2, a methyl (-CH₃) group at position 5, and an aminomethyl (-CH₂NH₂) group at position 4, protonated as a hydrochloride salt.
Key Structural Features:
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Thiophene Core: A five-membered aromatic ring containing sulfur, contributing to electron-rich properties and metabolic stability .
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Carboxylic Acid Group: Enhances water solubility and enables conjugation or salt formation.
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Aminomethyl Substituent: Provides a primary amine for further functionalization (e.g., amidation, Schiff base formation).
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Methyl Group: Introduces steric and electronic effects, modulating reactivity and binding interactions .
Spectroscopic and Computational Data
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InChI Key:
ZGWGSEUMABQEMD-UHFFFAOYSA-N
(derived from analogous thiophene derivatives) . -
LogP: Predicted to be 1.0–1.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration in drug design .
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TPSA (Topological Polar Surface Area): 78.43 Ų, suggesting favorable solubility and membrane permeability .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-(aminomethyl)-5-methylthiophene-2-carboxylic acid hydrochloride typically involves multi-step functionalization of thiophene precursors. Two primary routes are documented:
Route 1: Bromination-Amination Sequence
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Starting Material: Methyl 4-methylthiophene-2-carboxylate (CAS: 20485-41-0) .
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Bromination: Radical bromination at position 4 using N-bromosuccinimide (NBS) to yield 4-bromomethyl-5-methylthiophene-2-carboxylate .
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Amination: Nucleophilic substitution of the bromine with ammonia or an amine source, followed by hydrolysis to the carboxylic acid .
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Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt .
Key Reaction:
Route 2: Grignard-Based Functionalization
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Starting Material: 5-Methylthiophene-2-carboxylic acid.
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Grignard Reaction: Introduction of an aminomethyl group via reaction with a methylamine-derived Grignard reagent .
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Acid Workup: Hydrolysis and purification to isolate the hydrochloride salt .
Optimization and Challenges
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Yield: Reported yields range from 51% to 80%, depending on the protection/deprotection strategy of the carboxylic acid group .
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Purity: Chromatographic purification (e.g., silica gel or HPLC) is critical to remove byproducts such as di-substituted thiophenes .
Physicochemical Properties
Solubility and Stability
Property | Value | Conditions |
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Water Solubility | 13.3 mg/mL | 25°C, pH 7.4 |
Thermal Stability | Stable up to 150°C | Dry atmosphere |
Photostability | Light-sensitive | Store in amber containers |
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pH Sensitivity: The compound exists as a zwitterion at physiological pH (carboxylic acid deprotonated, amine protonated) .
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Hygroscopicity: Moderate; requires storage in a desiccator to prevent hydrolysis .
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 2.26 (s, 3H, CH₃), 3.12 (t, 2H, CH₂NH₂), 7.30 (s, 1H, thiophene-H), 9.80 (br s, 2H, NH₂⁺) .
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IR (KBr): 3420 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (C=C aromatic) .
Applications in Pharmaceutical Research
Drug Intermediate
The compound is a key intermediate in synthesizing articaine, a local anesthetic used in dentistry. Its aminomethyl group facilitates coupling with aromatic acids to form amide prodrugs .
Enzyme Inhibition Studies
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GABA Aminotransferase (GABA-AT): Analogues of this compound have been evaluated as substrates for GABA-AT, with potential applications in treating epilepsy and neurological disorders .
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Kinase Inhibitors: The thiophene scaffold is utilized in designing ATP-competitive kinase inhibitors due to its planar structure and hydrogen-bonding capacity .
Material Science
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Coordination Polymers: The carboxylic acid and amine groups enable metal-organic framework (MOF) synthesis for catalytic applications .
Hazard Statement | Precautionary Measure |
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H317 (Skin sensitization) | Wear nitrile gloves and lab coat |
H319 (Eye irritation) | Use safety goggles |
Comparative Analysis with Analogues
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